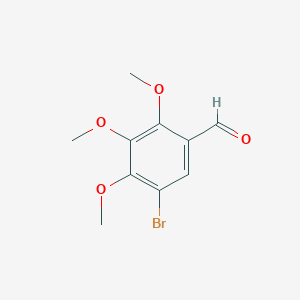

5-Bromo-2,3,4-trimethoxybenzaldehyde

Description

BenchChem offers high-quality 5-Bromo-2,3,4-trimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3,4-trimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,3,4-trimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-6(5-12)4-7(11)9(14-2)10(8)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNSWDYEBWMIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C=O)Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544717 | |

| Record name | 5-Bromo-2,3,4-trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28006-94-2 | |

| Record name | 5-Bromo-2,3,4-trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Bromo-2,3,4-trimethoxybenzaldehyde: A Comprehensive Technical Guide for Advanced Organic Synthesis

Executive Summary

5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2) is a highly functionalized aromatic building block that serves as a critical intermediate in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs) 1. Featuring a unique push-pull electronic system—driven by three electron-donating methoxy groups and an electron-withdrawing aldehyde—this compound is primed for transition-metal-catalyzed cross-coupling reactions. As an application scientist, understanding the exact steric and electronic directing effects of this molecule is paramount. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, regioselective synthesis, and downstream applications in advanced organic workflows, specifically targeting the development of polycyclic alkaloids and fluorenones.

Structural & Physicochemical Profiling

The contiguous trimethoxy arrangement at the C2, C3, and C4 positions creates a sterically congested but highly electron-rich aromatic core. The aldehyde at C1 provides a versatile handle for olefination, reductive amination, or condensation, while the bromine at C5 acts as the essential leaving group for oxidative addition in palladium-catalyzed cycles.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | 5-Bromo-2,3,4-trimethoxybenzaldehyde |

| CAS Number | 28006-94-2 1 |

| Molecular Formula | C10H11BrO4 [[1]]() |

| Molecular Weight | 275.096 g/mol 1 |

| Boiling Point | 349.54 °C at 760 mmHg 1 |

| Density | 1.453 g/cm³ 1 |

| Appearance | Solid (typically crystalline) |

Mechanistic Synthesis & Regioselectivity

The synthesis of 5-bromo-2,3,4-trimethoxybenzaldehyde relies on the regioselective electrophilic aromatic substitution (SEAr) of 2,3,4-trimethoxybenzaldehyde.

Mechanistic Causality: As demonstrated by Nakanishi and Suzuki during their synthesis of the benzo[c]phenanthridine alkaloid 7-hydroxynitidine, bromination of 2,3,4-trimethoxybenzaldehyde occurs exclusively at the 5-position 2. Attempts to force bromination at the 6-position are highly difficult due to the combined meta-directing deactivation from the aldehyde and the steric shielding of the adjacent methoxy groups 2. The synergistic ortho/para-directing effects of the C2, C3, and C4 methoxy groups make C5 the most nucleophilic site on the ring, ensuring a self-validating, high-yield transformation.

Regioselective electrophilic aromatic bromination pathway.

Protocol 1: Regioselective Bromination Workflow

-

Preparation: Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (AcOH). Rationale: AcOH acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during SEAr.

-

Buffering: Add Sodium Acetate (NaOAc) (1.2 eq) to the solution. Rationale: NaOAc acts as a mild base to neutralize the HBr byproduct, preventing acid-catalyzed demethylation of the sensitive methoxy ethers.

-

Bromination: Slowly add Bromine (Br2) (1.1 eq) dropwise while maintaining the reaction temperature at 50 °C 2. Rationale: Controlled addition prevents over-bromination, while mild heating overcomes the activation energy barrier for the sterically hindered ring.

-

Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted Br2, extract with ethyl acetate, and purify via recrystallization or silica gel chromatography to yield the target compound.

Cross-Coupling Reactivity & Applications in Drug Development

The C5-bromo substituent transforms the molecule into an ideal electrophile for Suzuki-Miyaura cross-coupling. This reactivity was elegantly utilized by Snieckus and colleagues in the total synthesis of the naturally occurring fluorenone dengibsinin and the azafluoranthene alkaloid imeluteine [[3]](). By coupling 5-bromo-2,3,4-trimethoxybenzaldehyde with highly hindered arylboronic acids, researchers can construct complex biaryl systems that undergo subsequent remote metalation-induced cyclization 3.

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic workflow.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

(Adapted from the Snieckus methodology for highly hindered aryl-aryl coupling 4)

-

Catalyst Activation: Suspend Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and 5-bromo-2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous dimethoxyethane (DME). Stir at room temperature for 5 minutes 4. Rationale: DME is a coordinating solvent that stabilizes the active Pd(0) species prior to oxidative addition into the C-Br bond.

-

Reagent Addition: Dropwise add a solution of the target arylboronic acid (1.3 eq) dissolved in a minimum amount of ethanol (EtOH), followed immediately by 2M aqueous Na2CO3 (2.0 eq) 4. Rationale: EtOH acts as a phase-transfer co-solvent, ensuring homogeneity between the organic DME phase and the aqueous base. The Na2CO3 base is critical for forming the reactive higher-valent boronate complex, which accelerates the transmetalation step.

-

Coupling: Heat the biphasic mixture to reflux for 18 hours [[4]](). Rationale: Reflux conditions drive the reductive elimination step, forming the sterically hindered biaryl C-C bond.

-

Workup: Cool to room temperature, filter through Celite to remove palladium black, evaporate the filtrate, and subject the residue to standard aqueous workup and column chromatography 4.

Safety, Handling, and Storage Protocols

According to standardized safety data sheets, 5-bromo-2,3,4-trimethoxybenzaldehyde requires specific handling protocols to ensure laboratory safety and chemical integrity [[5]]().

-

Hazards: May cause skin and eye irritation. Avoid formation of dust and aerosols, and avoid breathing mist or vapors 5.

-

PPE: Use personal protective equipment including chemical impermeable gloves and safety goggles [[5]]().

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Ensure it is stored away from incompatible materials and foodstuff containers 5. Use non-sparking tools and prevent electrostatic discharge 5.

References

- Title: 5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2)

- Title: 5-Bromo-2,3,4-trimethoxy-benzaldehyde SDS, 28006-94-2 Safety Data Sheets Source: ECHEMI URL

- Title: Synthesis and Cytotoxic Activities of a New Benzo[c]phenanthridine Alkaloid, 7-Hydroxynitidine, and Some 9-Oxygenated Benzo[c]phenanthridine Derivatives Source: Organic Letters - ACS Publications URL

- Title: ortho and remote metalation – cross coupling strategies.

- Title: Heteroaromatic Chemistry Overview | Metallation/Cross Coupling for Polycondensed Heteroaromatics Source: Scribd URL

Sources

5-Bromo-2,3,4-trimethoxybenzaldehyde exact mass and molecular weight

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 5-Bromo-2,3,4-trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of two fundamental physicochemical properties of 5-Bromo-2,3,4-trimethoxybenzaldehyde: its molecular weight and its exact mass. While often used interchangeably in introductory chemistry, the distinction between these values is critical in modern analytical chemistry, particularly in the fields of pharmaceutical research and drug development. This document elucidates the theoretical basis for each-the weighted average for molecular weight and the monoisotopic calculation for exact mass. It further details the central role of high-resolution mass spectrometry (HRMS) as the definitive analytical technique for their determination. A comprehensive, step-by-step protocol for the analysis of 5-Bromo-2,3,4-trimethoxybenzaldehyde using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is provided, offering field-proven insights into experimental design and data interpretation. This guide serves as an authoritative resource for scientists seeking to apply these concepts for unambiguous compound identification and characterization.

Introduction

5-Bromo-2,3,4-trimethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Like its analogue, 3,4,5-trimethoxybenzaldehyde, which is a precursor to the antibacterial drug trimethoprim, this halogenated and methoxylated benzaldehyde derivative represents a key building block in medicinal chemistry.[1][2] The precise characterization of such intermediates is a non-negotiable prerequisite for ensuring the identity, purity, and consistency of subsequent active pharmaceutical ingredients (APIs).

At the core of this characterization lies the determination of mass. However, the term "mass" can be ambiguous. This guide will clarify the crucial distinction between Molecular Weight (average mass) and Exact Mass (monoisotopic mass) and explain why the latter is indispensable for modern analytical techniques that provide the high specificity and accuracy required in regulated research environments.[3][4]

Fundamental Concepts: Exact Mass vs. Molecular Weight

Understanding the difference between exact mass and molecular weight is essential for the correct application and interpretation of mass spectrometry data.[5][6]

-

Molecular Weight (or Molar Mass): This value is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[6] The calculation uses the atomic weights of elements as found on the periodic table, which account for the natural abundance of their isotopes. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (~98.9%) and ¹³C (~1.1%). Molecular weight is typically expressed in grams per mole ( g/mol ).

-

Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope for each constituent element.[5] It is a theoretical value representing a single, specific isotopic combination (isotopologue). For instance, in exact mass calculations for organic molecules, one uses the mass of ¹²C (12.000000 amu), ¹H (1.007825 amu), ¹⁶O (15.994915 amu), and for bromine, the most abundant isotope ⁷⁹Br (78.918338 amu).[5] High-resolution mass spectrometers are capable of measuring this monoisotopic mass with high precision, allowing for the determination of a molecule's elemental composition.[7][8]

The diagram below illustrates the conceptual difference in how these two values are derived from the isotopic composition of an element.

Caption: Calculation pathways for Molecular Weight vs. Exact Mass.

Physicochemical Properties of 5-Bromo-2,3,4-trimethoxybenzaldehyde

The foundational properties of 5-Bromo-2,3,4-trimethoxybenzaldehyde are summarized below. The distinction between its molecular weight and exact mass is highlighted, calculated based on its elemental composition.

| Property | Value | Source / Calculation |

| Molecular Formula | C₁₀H₁₁BrO₄ | Derived from structure |

| Molecular Weight | 291.09 g/mol | (10 * 12.011) + (11 * 1.008) + (1 * 79.904) + (4 * 15.999) |

| Exact Mass | 289.98369 Da | (10 * 12.000000) + (11 * 1.007825) + (1 * 78.918338) + (4 * 15.994915) |

The Central Role of High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometers may not distinguish between compounds with the same nominal mass, high-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers can.[7][8] These systems provide mass accuracy to several decimal places, making them indispensable tools for:

-

Unambiguous Formula Determination: The high accuracy of an exact mass measurement allows chemists to confidently determine the elemental formula of a small molecule.[4][9] For example, an observed mass of 289.9837 Da would strongly support the formula C₁₀H₁₁⁷⁹BrO₄ over other potential isobaric (same nominal mass) candidates.

-

Confirmation of Identity: In synthetic chemistry and drug development, HRMS provides definitive confirmation that the desired compound has been synthesized.

-

Impurity Profiling: The high selectivity of HRMS enables the detection and potential identification of low-level impurities, which is critical for pharmaceutical quality control.[10]

Experimental Protocol: ESI-HRMS Analysis

This section provides a robust, self-validating protocol for determining the exact mass of 5-Bromo-2,3,4-trimethoxybenzaldehyde. Electrospray ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar organic molecules.[4][10]

Materials and Reagents

-

5-Bromo-2,3,4-trimethoxybenzaldehyde sample

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (for positive ion mode) or Ammonium Hydroxide (for negative ion mode)

-

Calibrant solution appropriate for the mass spectrometer

-

2 mL autosampler vials with pre-slit septa[11]

Workflow Diagram

Caption: Experimental workflow for HRMS analysis.

Step-by-Step Methodology

-

System Calibration: Before sample analysis, the mass spectrometer must be calibrated according to the manufacturer's protocol using a standard calibration solution. This step is critical for ensuring high mass accuracy.[7]

-

Sample Preparation:

-

Prepare a stock solution of 5-Bromo-2,3,4-trimethoxybenzaldehyde at a concentration of 1 mg/mL in methanol.

-

Perform a serial dilution from the stock solution to create a working solution with a final concentration of approximately 10 µg/mL in a 50:50 acetonitrile:water mobile phase.[11]

-

Causality: High concentrations can lead to detector saturation, ion suppression, and contamination of the ESI source. The target concentration of ~10 µg/mL is optimal for achieving a strong signal without these adverse effects.[11]

-

Add 0.1% formic acid to the final solution. This promotes protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is commonly observed in positive ESI mode.[12]

-

Transfer the final solution to a standard 2 mL autosampler vial. Ensure the solution is clear and free of particulates to prevent clogging of the system.[11]

-

-

Instrumentation and Data Acquisition:

-

Set up the High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) to acquire data in positive ion ESI mode.

-

Introduce the sample via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in full scan mode over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).

-

Set the instrument resolution to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement.[8]

-

-

Data Analysis and Interpretation:

-

Process the acquired data using the instrument's software.

-

The primary ion expected for 5-Bromo-2,3,4-trimethoxybenzaldehyde in positive mode is the protonated molecule, [M+H]⁺.

-

Calculate the theoretical exact mass of the [M+H]⁺ ion: 289.98369 (M) + 1.007276 (H⁺) = 290.99097 Da .

-

Additionally, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic isotopic pattern should be observed. The [M+H]⁺ peak at m/z ~290.99 will be accompanied by an [M+2+H]⁺ peak of nearly equal intensity at m/z ~292.99. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

-

Compare the experimentally measured m/z value with the theoretical value. The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm for a confident identification.[10]

-

Conclusion

The precise and accurate determination of mass is a cornerstone of chemical analysis in research and industry. For a key synthetic intermediate like 5-Bromo-2,3,4-trimethoxybenzaldehyde, distinguishing between its molecular weight (291.09 g/mol ) and its exact mass (289.98369 Da) is fundamental. While molecular weight is a bulk property useful for stoichiometry, the exact mass is an explicit molecular signature. High-resolution mass spectrometry provides the analytical power to measure this exact mass, enabling researchers and drug development professionals to confirm elemental composition, verify molecular identity, and ensure the purity of their compounds with the highest degree of confidence. The methodologies outlined in this guide represent a standard, validated approach to achieving these critical analytical objectives.

References

- High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (n.d.).

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023). MDPI.

- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.).

- High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2022).

- Relative and Accurate Molecular Weight Determination Methods. (2023). Creative Proteomics Blog.

- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020). Thermo Fisher Scientific.

- 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde|BLD Pharm. (n.d.).

- How to Determine Molecular Weight? (n.d.). Mtoz Biolabs.

- Calculating Exact Masses. (2026). Mass Spectrometry Facility, University of Missouri.

- Molecular Weight. (n.d.). Shimadzu.

- Exact Molecular Mass versus Molecular Weight. (n.d.). Organic Chemistry at CU Boulder.

- 5-Bromo-2,3-dimethoxybenzaldehyde 97 71295-21-1. (n.d.). MilliporeSigma.

- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).

- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2. (n.d.). Sigma-Aldrich.

- Mass Spectrometry in Small Molecule Drug Development. (2015).

- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238. (n.d.). PubChem.

- 5-Bromo-2,3-dimethoxybenzaldehyde | CAS 71295-21-1 | SCBT. (n.d.). Santa Cruz Biotechnology.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC.

- Modeling the relative response factor of small molecules in positive electrospray ionization. (2024).

- Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. (2021). MDPI.

- 5-Bromo-2,3,4-trimethoxy-benzaldehyde — Chemical Substance Information. (n.d.). NextSDS.

- An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. (n.d.). Benchchem.

- 5-Bromo-2,3-dimethoxybenzaldehyde 97 71295-21-1. (n.d.). Sigma-Aldrich.

- 3,4,5-Trimethoxybenzaldehyde - Wikipedia. (n.d.).

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC.

- (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). ResearchGate.

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.

Sources

- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Modeling the relative response factor of small molecules in positive electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde: A Detailed Application Note and Protocol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde. This compound is a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. The synthesis is presented as a two-step process commencing with the formylation of 1,2,3-trimethoxybenzene to yield the intermediate, 2,3,4-trimethoxybenzaldehyde, followed by a regioselective bromination to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental procedures.

Introduction

Substituted benzaldehydes are a critical class of intermediates in organic synthesis, particularly within the pharmaceutical industry. The precise placement of functional groups on the aromatic ring allows for the fine-tuning of molecular properties, which is essential for developing targeted therapeutics. 5-Bromo-2,3,4-trimethoxybenzaldehyde, with its unique substitution pattern, serves as a key precursor for various complex molecules. The presence of the electron-donating methoxy groups and the reactive aldehyde and bromo functionalities makes it a versatile synthon. For instance, similar brominated benzaldehydes are utilized in the synthesis of hypotensive agents and as intermediates for pharmaceuticals like Trimetazidine, an anti-anginal drug[1][2].

The synthetic strategy outlined herein is designed to be efficient and reproducible. It begins with the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene, a well-established and high-yielding reaction for introducing an aldehyde group onto an electron-rich aromatic ring[1][3][4]. The subsequent step involves the selective bromination of the resulting 2,3,4-trimethoxybenzaldehyde. The regioselectivity of this electrophilic aromatic substitution is directed by the existing methoxy groups, favoring the introduction of the bromine atom at the C-5 position, which is para to one methoxy group and ortho to another.

Reaction Workflow

Caption: Synthetic workflow for 5-Bromo-2,3,4-trimethoxybenzaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2,3-Trimethoxybenzene | Reagent | Sigma-Aldrich | Purity ≥98% |

| Phosphorus oxychloride (POCl₃) | Reagent | Acros Organics | Handle in a fume hood |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Store over molecular sieves |

| N-Bromosuccinimide (NBS) | Reagent | Alfa Aesar | Recrystallize if necessary |

| Dichloromethane (DCM) | ACS | VWR | |

| Ethyl acetate | ACS | VWR | |

| Hexanes | ACS | VWR | |

| Sodium bicarbonate (NaHCO₃) | ACS | EMD Millipore | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich | |

| Deionized water |

Experimental Protocol

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

This procedure is adapted from established Vilsmeier-Haack reaction protocols[1][4].

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,2,3-trimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-85 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will hydrolyze the intermediate iminium salt. Stir the aqueous mixture vigorously for 30 minutes. The product may precipitate as a solid. If it remains oily, extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4-trimethoxybenzaldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by vacuum distillation to yield a white to off-white crystalline solid[1].

Step 2: Synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde

This protocol is based on standard bromination procedures for activated aromatic rings, similar to those used for other substituted benzaldehydes[5][6].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve the purified 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature. The use of NBS provides a controlled source of electrophilic bromine and minimizes the formation of poly-brominated byproducts. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. If using an organic solvent, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 5-Bromo-2,3,4-trimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized 5-Bromo-2,3,4-trimethoxybenzaldehyde should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic shifts for the aldehyde proton, the aromatic protons, and the methoxy groups. The aromatic region should show two singlets, consistent with the substitution pattern.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the aldehyde and the carbons of the aromatic ring and methoxy groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, as well as the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.

-

Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.

References

- Benchchem.

- ChemicalBook. 2,3,4-Trimethoxybenzaldehyde synthesis.

- CN1706783A.

- CN102875344A. Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

- RU2234492C1. Method for preparing 2,3,4-trimethoxybenzaldehyde.

- Guidechem. What is the synthesis method and application of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE?.

- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Manchand, P. S., Belica, P. S., & Wong, H. C. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde.

- Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde.

- US4551557A. Bromination of substituted benzaldehydes.

- Pertanika.

- Erowid.

- US3855306A. Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

- Erowid.

- Organic Syntheses Procedure. Aldehydes from Acid Chlorides by modified Rosenmund Reduction.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 4. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

Application Note: Regioselective Bromination Protocols for 2,3,4-Trimethoxybenzaldehyde

Executive Summary

The functionalization of highly oxygenated benzaldehydes is a critical cornerstone in the total synthesis of complex natural products, including tubulin-destabilizing colchicinoids and cytotoxic benzo[c]phenanthridine alkaloids. This application note details the mechanistic rationale, optimized protocols, and analytical validation for the regioselective bromination of 2,3,4-trimethoxybenzaldehyde to yield 5-bromo-2,3,4-trimethoxybenzaldehyde . By leveraging the intrinsic electronic directing effects of the arene, researchers can achieve near-quantitative yields without the need for harsh Lewis acid catalysts.

Mechanistic Rationale & Regioselectivity

The bromination of 2,3,4-trimethoxybenzaldehyde via Electrophilic Aromatic Substitution ( SEAr ) is an excellent demonstration of synergistic directing effects. The substrate possesses four substituents on the benzene ring, leaving only the C5 and C6 positions available for electrophilic attack.

The regioselectivity is overwhelmingly driven toward the C5 position due to the following electronic and steric factors:

-

Synergistic Activation: The methoxy group at C2 is a strong ortho/para director, activating the C5 position (para to C2). Concurrently, the methoxy group at C4 activates the C5 position (ortho to C4).

-

Meta-Directing Aldehyde: The formyl group at C1 is electron-withdrawing and directs incoming electrophiles to the meta position, which perfectly aligns with C5.

-

Steric Hindrance: The C6 position is sterically hindered by the adjacent bulky formyl group and lacks the combined thermodynamic stabilization present at C5.

Attempts to directly brominate 2,3,4-trimethoxybenzaldehyde at the C6 position are historically unsuccessful. As demonstrated in studies targeting benzo[c]phenanthridine alkaloids, direct bromination exclusively yields the 5-bromo derivative[1].

Fig 1: Regioselective electrophilic aromatic bromination pathway of 2,3,4-trimethoxybenzaldehyde.

Reagent Selection & Comparative Data

The choice of brominating agent and solvent profoundly impacts the reaction kinetics and impurity profile. Because the trimethoxy-substituted ring is highly electron-rich, strong Lewis acids (e.g., FeBr3 ) are unnecessary and counterproductive, as they can coordinate with the methoxy oxygens and deactivate the ring.

| Brominating Agent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C6) |

| Br2 (Liquid) | Glacial AcOH | NaOAc | 0 → 50 | 2 - 4 | 85 - 93 | >99:1 |

| NBS | DMF | None | 25 | 12 - 16 | 75 - 80 | >95:5 |

| Br2 (Liquid) | CHCl3 | None | 0 → 25 | 4 - 6 | 60 - 70 | >90:10 |

Table 1: Comparison of bromination conditions for 2,3,4-trimethoxybenzaldehyde.

Self-Validating Experimental Protocols

Protocol A: Classical Bromination (The Gold Standard)

This protocol utilizes Bromine in Glacial Acetic Acid, buffered with Sodium Acetate.

-

Causality of Acetic Acid: Acts as a polar protic solvent that stabilizes the Wheland intermediate and polarizes the Br−Br bond, enhancing electrophilicity.

-

Causality of Sodium Acetate (NaOAc): Bromination generates hydrobromic acid (HBr). Hot, concentrated HBr can cause partial demethylation of aryl ethers. NaOAc acts as a mild base to scavenge HBr, protecting the methoxy groups and driving the reaction forward.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,3,4-trimethoxybenzaldehyde (10.0 g, 50.9 mmol) and anhydrous sodium acetate (5.0 g, 61.1 mmol, 1.2 equiv) in glacial acetic acid (50 mL).

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

-

Bromine Addition: In a well-ventilated fume hood, prepare a solution of elemental bromine (2.75 mL, 53.5 mmol, 1.05 equiv) in glacial acetic acid (10 mL). Transfer this to the addition funnel.

-

Controlled Reaction: Add the bromine solution dropwise over 30 minutes. Self-Validation Check: The initial deep red color of the bromine should rapidly decolorize as it reacts with the highly activated arene.

-

Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 50 °C for 2 hours[1]. Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1, UV detection).

-

Quenching: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice-water containing 1% sodium thiosulfate ( Na2S2O3 ). Causality: The thiosulfate reduces any unreacted electrophilic bromine to benign bromide ions, preventing over-bromination during workup.

-

Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual acetic acid and salts.

-

Purification: Recrystallize the crude solid from boiling ethanol to afford 5-bromo-2,3,4-trimethoxybenzaldehyde as colorless to pale-yellow needles.

Protocol B: Alternative Route to the 6-Bromo Isomer

If the synthetic target requires the 6-bromo isomer, direct bromination of 2,3,4-trimethoxybenzaldehyde will fail. Researchers must invert the synthetic sequence by starting with a pre-brominated ring. Methodology: Commercially available 3,4,5-trimethoxybromobenzene is subjected to a Rieche formylation using dichloromethyl methyl ether and Titanium(IV) chloride ( TiCl4 ) in dichloromethane at 0 °C. The formyl group is directed ortho to the methoxy groups, yielding 6-bromo-2,3,4-trimethoxybenzaldehyde exclusively[2].

Analytical Validation

To confirm the success of the regioselective bromination (Protocol A), the isolated product should be subjected to NMR and Mass Spectrometry.

-

1 H NMR ( CDCl3 , 400 MHz): The defining diagnostic feature of 5-bromo-2,3,4-trimethoxybenzaldehyde is the presence of a single aromatic proton at the C6 position. This will appear as a distinct singlet at approximately δ 7.55 ppm. The aldehyde proton will appear as a singlet at δ 10.28 ppm, and the three methoxy groups will integrate to 9 protons as three distinct singlets between δ 3.90 and 4.05 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum will display a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 275.0 and 277.0, confirming the incorporation of a single bromine atom.

References

-

Synthesis and Cytotoxic Activities of a New Benzo[c]phenanthridine Alkaloid, 7-Hydroxynitidine, and Some 9-Oxygenated Benzo[c]phenanthridine Derivatives Source: Organic Letters, ACS Publications URL:[Link]

-

Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3 Source: ResearchGate (Mechanistic insight into the Rieche formylation of 3,4,5-trimethoxybromobenzene to yield the 6-bromo isomer). URL:[Link]

Sources

Application Note: 5-Bromo-2,3,4-trimethoxybenzaldehyde as a Strategic Precursor in Complex API Synthesis

Executive Summary

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, polyfunctional building blocks that offer orthogonal reactivity are highly prized. 5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2) [1] is a uniquely functionalized aromatic precursor that fits this profile perfectly. Characterized by a highly oxygenated electron-rich core, a reactive electrophilic formyl group, and a cross-coupling-ready aryl bromide, this molecule serves as a critical linchpin in the convergent synthesis of diverse therapeutic classes, ranging from antineoplastic stilbenes to complex azafluoranthene alkaloids.

This application note details the structural rationale, key synthetic pathways, and validated experimental protocols for utilizing this precursor in advanced drug development workflows.

Structural Rationale & Orthogonal Reactivity

The synthetic utility of 5-bromo-2,3,4-trimethoxybenzaldehyde stems from its three distinct functional domains, which can be manipulated independently without requiring exhaustive protection-deprotection strategies:

-

The C1 Formyl Group (Electrophilic Center): Readily undergoes Wittig olefinations, Knoevenagel condensations, and reductive aminations. It is the primary vector for aliphatic chain extension.

-

The C5 Bromo Substituent (Cross-Coupling Handle): Provides a precise site for palladium-catalyzed C-C or C-N bond formation (Suzuki, Stille, Buchwald-Hartwig) or halogen-metal exchange using alkyllithium reagents.

-

The C2, C3, C4 Trimethoxy Motif: Acts as a dense array of hydrogen-bond acceptors. This specific oxygenation pattern is a privileged pharmacophore, critical for binding affinity in tubulin polymerization inhibitors (e.g., colchicine binding site) and neurological targets.

Fig 1: Orthogonal reactivity map of 5-bromo-2,3,4-trimethoxybenzaldehyde in API synthesis.

Key API Applications

Fluorenone and Azafluoranthene Alkaloids

The construction of rigid, polycyclic alkaloid frameworks often requires precise regiocontrol. Snieckus and co-workers elegantly demonstrated the utility of 5-bromo-2,3,4-trimethoxybenzaldehyde in the total synthesis of the naturally occurring fluorenone dengibsinin and the azafluoranthene alkaloid imeluteine [2].

The synthetic logic relies on a Suzuki cross-coupling of the brominated precursor with an ortho-amide arylboronic acid. The resulting biaryl aldehyde intermediate is then subjected to an LDA-mediated remote metalation-cyclization. The trimethoxy groups not only constitute the final natural product's structure but also electronically tune the ring to facilitate the directed metalation step[2].

Fig 2: Synthetic workflow for fluorenone alkaloid cores via remote metalation-cyclization.

Stilbene-Based Antineoplastic Agents

Analogs of Combretastatin A-4 (CA-4), a potent vascular disrupting agent, strongly depend on a trimethoxyaryl ring to bind the colchicine site of tubulin. Utilizing 5-bromo-2,3,4-trimethoxybenzaldehyde allows researchers to synthesize brominated CA-4 analogs via Wittig olefination. The retained C5-bromo group can be used to probe steric boundaries within the tubulin binding pocket or serve as a subsequent handle for Buchwald-Hartwig amination to attach water-solubilizing moieties, a common hurdle in CA-4 drug development.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters for the primary transformations of this precursor, derived from established literature and empirical optimization.

| Transformation Type | Reagents / Catalyst System | Temp (°C) | Typical Yield | Key API Application |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 (5 mol%), Na2CO3, DME/EtOH | 25 → 80 | 70 – 85% | Fluorenones, Azafluoranthenes |

| Wittig Olefination | Phosphonium ylide, NaHMDS, THF | -78 → 25 | 65 – 80% | Stilbenes (CA-4 analogs) |

| Reductive Amination | 1°/2° Amine, NaBH(OAc)3, DCE | 20 – 25 | 80 – 95% | Phenethylamine derivatives |

| Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, then Electrophile | -78 | 60 – 75% | Custom functionalized arenes |

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind synthetic methodologies. The following protocols are designed as self-validating systems to ensure high fidelity in replication.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Adapted from the methodologies of Snieckus et al. for biaryl synthesis[2].

Objective: Synthesize a functionalized biaryl intermediate by coupling the C5 position of 5-bromo-2,3,4-trimethoxybenzaldehyde with an arylboronic acid.

-

Degassing & Solvent Preparation: In a flame-dried Schlenk flask, prepare a 4:1 (v/v) mixture of Dimethoxyethane (DME) and Ethanol (EtOH). Purge with Argon for 15 minutes.

-

Causality: DME provides excellent solubility for the highly oxygenated substrates and coordinates to Pd, stabilizing the intermediate species. EtOH facilitates the dissolution of the aqueous base into the organic phase, promoting a homogeneous biphasic interface crucial for the transmetalation step. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II).

-

-

Reagent Addition: Add 5-bromo-2,3,4-trimethoxybenzaldehyde (1.0 equiv) and the target arylboronic acid (1.3 equiv) to the degassed solvent. Stir until fully dissolved.

-

Catalyst Introduction: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon.

-

Self-Validation: The solution should immediately adopt a characteristic pale yellow/orange hue, visually confirming the presence of the active Pd(0) species in solution.

-

-

Base Addition: Add a 2.0 M aqueous Na2CO3 solution (2.5 equiv) dropwise.

-

Causality: The carbonate base is essential for transmetalation; it coordinates to the boron atom, converting the neutral boronic acid into a highly reactive, electron-rich boronate complex that readily transfers its aryl group to the palladium center.

-

-

Reaction Execution & Monitoring: Heat the mixture to 80°C (reflux) for 4-12 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting bromide is strongly UV-active; its complete consumption, coupled with the appearance of a new, lower-Rf spot (due to the increased polarity and molecular weight of the biaryl system), validates the completion of the catalytic cycle.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.

-

Causality: Brine breaks any emulsions formed by the DME/water mixture. Na2SO4 removes dissolved water prior to concentration, preventing potential hydration or degradation of the sensitive aldehyde group during storage.

-

Protocol 2: Z-Selective Wittig Olefination for Stilbene Analogs

Objective: Form a cis-stilbene bridge utilizing the C1 aldehyde, a critical step for synthesizing tubulin-binding antineoplastic agents.

-

Ylide Generation: Suspend the appropriate benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Argon at -78°C. Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise.

-

Causality: The use of NaHMDS is critical. Unlike n-BuLi, NaHMDS is a strong but non-nucleophilic base, which prevents unwanted nucleophilic attack on the highly electrophilic C1 aldehyde of the starting material during subsequent steps. A shift to a bright orange/red color confirms successful ylide formation.

-

-

Aldehyde Addition: Dissolve 5-bromo-2,3,4-trimethoxybenzaldehyde (1.0 equiv) in anhydrous THF and add dropwise to the ylide solution, strictly maintaining the temperature at -78°C.

-

Causality: Low temperatures are paramount for kinetic control. At -78°C, the reaction selectively forms the erythro-oxaphosphetane intermediate, which subsequently decomposes to yield the biologically active Z-alkene (cis-stilbene). Higher temperatures risk thermodynamic equilibration to the inactive E-alkene.

-

-

Reaction Execution: Allow the reaction to slowly warm to room temperature over 3 hours to ensure complete decomposition of the oxaphosphetane.

-

Quenching: Quench with saturated aqueous NH4Cl and extract with EtOAc.

-

Causality: NH4Cl provides a mild proton source to safely neutralize excess base without catalyzing the isomerization of the newly formed Z-double bond.

-

-

Purification & Validation: Purify via silica gel chromatography (Hexanes/EtOAc).

-

Self-Validation: Post-purification, analyze the product via 1H NMR. The vinylic protons of the newly formed double bond provide a definitive metric for stereoselectivity: a coupling constant (J) of ~12 Hz confirms the desired Z-configuration, whereas a J-value of ~16 Hz indicates E-isomer contamination.

-

References

-

Fu, J.-M., Zhao, B.-P., Sharp, M. J., & Snieckus, V. (1994). ortho and remote metalation – cross coupling strategies. Total synthesis of the naturally occurring fluorenone dengibsinin and the azafluoranthene alkaloid imeluteine. Canadian Journal of Chemistry, 72(1), 227-237. URL:[Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

Sources

Preparation of Substituted Benzyl Alcohols from 5-Bromo-2,3,4-trimethoxybenzaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzyl alcohols are crucial structural motifs in a vast array of pharmacologically active molecules and are pivotal intermediates in drug discovery and development.[1] This document provides a detailed guide for the preparation of (5-Bromo-2,3,4-trimethoxyphenyl)methanol, a key substituted benzyl alcohol, from its corresponding aldehyde, 5-Bromo-2,3,4-trimethoxybenzaldehyde. The protocol focuses on the selective reduction of the aldehyde functionality using sodium borohydride, a mild and efficient reducing agent.[2][3][4] This guide offers in-depth procedural details, explains the underlying chemical principles, and provides a framework for the purification and characterization of the final product, ensuring scientific rigor and reproducibility.

Introduction

The synthesis of highly substituted benzyl alcohols is a cornerstone of medicinal chemistry and drug development. These compounds serve as versatile building blocks for the creation of complex molecular architectures with diverse biological activities.[1] The specific precursor, 5-Bromo-2,3,4-trimethoxybenzaldehyde, offers multiple points for further chemical modification, making its corresponding alcohol an invaluable intermediate for constructing libraries of potential drug candidates.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[2] Among the various reducing agents available, sodium borohydride (NaBH₄) stands out for its selectivity, ease of handling, and compatibility with a wide range of functional groups.[3][5] Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, allowing for the targeted reduction of aldehydes and ketones.[2][3] This selectivity is paramount when dealing with multifunctional molecules common in drug discovery pipelines.

This application note will detail a robust and scalable protocol for the sodium borohydride-mediated reduction of 5-Bromo-2,3,4-trimethoxybenzaldehyde. It will also cover the essential techniques for purifying the resulting (5-Bromo-2,3,4-trimethoxyphenyl)methanol and confirming its structure and purity through modern analytical methods.

Reaction Scheme and Mechanism

The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[2][4] The reaction proceeds in two main steps:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate.

-

Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., an alcohol) or during an aqueous workup, to yield the final primary alcohol.[2]

Caption: General mechanism for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Experimental Protocol

This section provides a step-by-step procedure for the synthesis of (5-Bromo-2,3,4-trimethoxyphenyl)methanol.

Materials and Reagents:

-

5-Bromo-2,3,4-trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-2,3,4-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde). Begin stirring the solution at room temperature.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

-

Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water or a saturated aqueous solution of NaHCO₃.[6] Continue stirring for an additional 15 minutes.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with fresh dichloromethane two more times.

-

Washing and Drying: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-2,3,4-trimethoxyphenyl)methanol.

Caption: A streamlined workflow for the synthesis and purification of the target benzyl alcohol.

Purification and Characterization

The crude product can be purified to a high degree of purity using standard laboratory techniques.

Purification:

-

Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the target alcohol. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The fractions are monitored by TLC to identify and combine those containing the pure product.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.

Characterization:

The identity and purity of the final product, (5-Bromo-2,3,4-trimethoxyphenyl)methanol, should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the methoxy groups, and the benzylic CH₂ and OH protons. The integration of these peaks will correspond to the number of protons in each environment.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will confirm the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹) and the disappearance of the strong C=O stretching band of the starting aldehyde (around 1680-1700 cm⁻¹).

Caption: Interrelationship of analytical techniques for product verification.

Data Summary

The following table provides a hypothetical summary of the reaction outcome based on the described protocol. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 5-Bromo-2,3,4-trimethoxybenzaldehyde |

| Product | (5-Bromo-2,3,4-trimethoxyphenyl)methanol |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Time | 1-3 hours |

| Yield (Crude) | >95% |

| Yield (Purified) | 85-95% |

| Purity (by NMR) | >98% |

Conclusion

This application note provides a comprehensive and reliable protocol for the preparation of (5-Bromo-2,3,4-trimethoxyphenyl)methanol from 5-Bromo-2,3,4-trimethoxybenzaldehyde using sodium borohydride. The described methodology is efficient, selective, and scalable, making it highly suitable for applications in drug discovery and organic synthesis. The detailed procedures for purification and characterization ensure the generation of high-purity material, which is essential for subsequent synthetic transformations and biological evaluation.

References

- AstraZeneca. (2013). Synthesis of Benzyl Alcohol Building Blocks Bearing an Aldehyde, Pinacol Borane or Carboxylic Acid Motif via Lithium–Bromide E.

- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).

- Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution.

- University of Colorado Boulder. Sodium Borohydride Reduction of Benzoin.

- Clark, J. (2013). The reduction of aldehydes and ketones. Chemguide.

- Wikipedia. Sodium borohydride.

- Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Prakash Chemicals International. (2025). Benzyl Alcohol: Applications Across Various Industries.

- Sitorus, L., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Journal of Physics: Conference Series.

Sources

Technical Support Center: Synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The following content is structured to provide direct, actionable advice grounded in established chemical principles.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde via electrophilic bromination of 2,3,4-trimethoxybenzaldehyde.

Question 1: Why is my reaction yield consistently low?

-

Potential Cause 1: Inappropriate Brominating Agent. The reactivity of the brominating agent is critical. Molecular bromine (Br₂) can be too harsh for a highly activated ring like 2,3,4-trimethoxybenzaldehyde, leading to over-bromination or oxidation of the aldehyde group. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often preferred for activated systems.[1][2]

-

Recommended Solution: Switch from molecular bromine to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of Br⁺, minimizing side reactions.[1] The use of catalytic additives like mandelic or lactic acid with NBS can further enhance reactivity and selectivity through halogen bonding, increasing the electrophilic character of the bromine.[1][3]

-

Potential Cause 2: Suboptimal Reaction Temperature. Electrophilic aromatic substitution is highly temperature-dependent. High temperatures can increase the rate of side reactions, including the formation of di-brominated products and degradation of the starting material.

-

Recommended Solution: Maintain strict temperature control, typically between 0°C and room temperature. An ice bath is recommended, especially during the addition of the brominating agent, to manage the exothermic nature of the reaction.

-

Potential Cause 3: Incorrect Solvent Choice. The solvent plays a crucial role in stabilizing intermediates and influencing regioselectivity.[2] Highly polar or protic solvents can sometimes interfere with the brominating agent or promote undesired pathways.

-

Recommended Solution: Acetic acid or halogenated solvents like dichloromethane (DCM) are commonly used and effective. For reactions with NBS, dimethylformamide (DMF) is often employed, but care must be taken as it can participate in side reactions under certain conditions.[4] A solvent optimization screen may be necessary for your specific setup.

Question 2: My final product is contaminated with impurities. How can I identify and prevent them?

-

Potential Impurity 1: Di-brominated Product (5,6-dibromo-2,3,4-trimethoxybenzaldehyde). The three methoxy groups are strong activating groups, making the aromatic ring highly nucleophilic and susceptible to a second bromination.

-

Why It Happens: This occurs when an excess of the brominating agent is used, the reaction temperature is too high, or the reaction is allowed to proceed for too long. The first bromine atom added is only weakly deactivating, and the remaining methoxy groups can still direct a second substitution.

-

Prevention & Solution:

-

Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS) relative to the starting aldehyde.

-

Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed.

-

Purification: Di-brominated compounds are typically less polar than the desired mono-bromo product and can often be separated by silica gel column chromatography.[4][5]

-

-

Potential Impurity 2: Isomeric Bromo-benzaldehydes. While the electronic and steric effects of the 2,3,4-trimethoxy substituents strongly direct bromination to the 5-position, minor amounts of other isomers can form under certain conditions.

-

Why It Happens: Suboptimal reaction conditions or the presence of certain catalysts can reduce the regioselectivity of the reaction.

-

Prevention & Solution: Using a milder brominating agent like NBS generally provides high regioselectivity for activated rings.[6] If isomers are detected, purification by column chromatography or fractional crystallization is necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this bromination reaction? A1: The reaction proceeds via electrophilic aromatic substitution. The brominating agent (e.g., Br₂ polarized by a Lewis acid, or protonated NBS) generates an electrophile (Br⁺). The electron-rich aromatic ring of 2,3,4-trimethoxybenzaldehyde attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8] In a final, rapid step, a base (like the solvent or a counter-ion) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.[7]

Q2: How do the methoxy and aldehyde groups influence where the bromine adds? A2: Methoxy groups (-OCH₃) are strong ortho-, para-directing activating groups due to their ability to donate electron density to the ring through resonance. The aldehyde group (-CHO) is a meta-directing deactivating group. In 2,3,4-trimethoxybenzaldehyde, the powerful activating effects of the three methoxy groups dominate. They work in concert to direct the incoming electrophile to the most nucleophilic and sterically accessible position, which is C5.

Q3: Can I use molecular bromine (Br₂) instead of NBS? A3: Yes, but with caution. Molecular bromine is a more powerful brominating agent and can easily lead to over-bromination or oxidation, especially with a highly activated substrate.[9] If using Br₂, it is crucial to work at low temperatures (e.g., 0°C), use a non-polar solvent like acetic acid, and add the bromine very slowly.[4] Often, a scavenger like sodium acetate is added to buffer the HBr byproduct.[4] For better control and higher yields of the mono-brominated product, NBS is generally the superior choice.[2]

Q4: How should I monitor the reaction's progress effectively? A4: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts.[4] The product, 5-Bromo-2,3,4-trimethoxybenzaldehyde, should have a different Rf value than the starting material. Run a TLC every 15-30 minutes to determine when the starting material spot has disappeared, indicating the reaction is complete.

Optimized Experimental Protocol

This protocol is based on the use of N-Bromosuccinimide (NBS) for a controlled and high-yield synthesis.

Materials:

-

2,3,4-trimethoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve NBS (1.1 eq) in a minimum amount of anhydrous DMF. Add this NBS solution to the cooled aldehyde solution dropwise over 30-60 minutes.

-

Reaction: Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-4 hours), the reaction is complete.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. A precipitate (the crude product) should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and succinimide.

-

Extraction (Alternative to Filtration): If a precipitate does not form readily, extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Bromo-2,3,4-trimethoxybenzaldehyde as a white or off-white solid.

Data & Visualization

Table 1: Troubleshooting Summary

| Issue | Potential Cause | Key Parameter to Adjust | Recommended Action |

| Low Yield | Over-bromination / Oxidation | Brominating Agent, Temperature | Use NBS instead of Br₂; Maintain reaction at 0°C. |

| Di-bromo Impurity | Excess Brominating Agent | Stoichiometry, Addition Rate | Use 1.05-1.1 eq. of NBS; Add dropwise. |

| Incomplete Reaction | Insufficient Reagent / Time | Stoichiometry, Reaction Time | Ensure 1.1 eq. of NBS is used; Monitor by TLC until completion. |

| Poor Regioselectivity | Harsh Conditions | Temperature, Solvent | Use mild conditions (NBS, 0°C) to favor C5 bromination. |

Diagrams

Caption: Figure 2: A decision tree for diagnosing and solving low yield issues.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]

-

A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system. ScienceDirect. Available at: [Link]

-

A New Regioselective Bromination of Activated Aromatic Rings. Academia.edu. Available at: [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Available at: [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde. Organic Preparations and Procedures International. Available at: [Link]

-

Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. Course Hero. Available at: [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Erowid. Available at: [Link]

- Process for the preparation of 2,4,5-trimethoxybenzaldehyde. Google Patents.

-

Bromination of 2,S-dimethoxybenzaldehyde. Pertanika. Available at: [Link]

- Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. Google Patents.

-

Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

-

How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. ResearchGate. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. NC State University Libraries. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) A New Regioselective Bromination of Activated Aromatic Rings [academia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

Technical Support Center: Overcoming Aqueous Solubility Challenges of 5-Bromo-2,3,4-trimethoxybenzaldehyde

Welcome to the Technical Support Center. As a highly lipophilic, brominated aromatic compound, 5-Bromo-2,3,4-trimethoxybenzaldehyde presents significant formulation challenges[1]. Its rigid crystal lattice and lack of ionizable functional groups often lead to precipitation in standard biological buffers, compromising assay integrity[2][3].

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to achieve stable aqueous solubilization.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q: Why does 5-Bromo-2,3,4-trimethoxybenzaldehyde precipitate so readily in standard biological media? A: The compound's poor solubility is driven by its high lipophilicity and strong crystal lattice energy. The bulky bromine atom and three methoxy groups on the aromatic ring significantly increase its hydrophobicity. Furthermore, unlike amines or carboxylic acids, the aldehyde functional group does not ionize at physiological pH, rendering standard pH-adjustment techniques ineffective[3].

Q: Can I just heat the buffer or use a vortex mixer to force it into solution? A: No. While heating increases kinetic energy and temporarily improves dissolution, the thermodynamic equilibrium strongly favors the solid state in water. Once the solution cools to 37°C or room temperature, the compound will rapidly nucleate and precipitate, leading to inaccurate dosing[2][4]. A chemical or physical intervention (such as a cosolvent or molecular encapsulation) is strictly required.

Q: How do I choose the right solubilization strategy for my specific experiment? A: The choice depends entirely on your assay's tolerance to organic solvents. Refer to the decision tree below to select the optimal pathway.

Decision tree for selecting the optimal solubilization strategy.

Section 2: Solubilization Strategies & Methodologies

Strategy 1: Cosolvency (DMSO) for In Vitro Assays

For standard cell-based or biochemical assays, Dimethyl Sulfoxide (DMSO) is the most effective primary solvent[5]. Causality: DMSO is a highly polar, aprotic solvent that acts as a strong hydrogen bond acceptor while possessing two hydrophobic methyl groups. This amphiphilic nature allows it to solvate the highly lipophilic benzaldehyde derivative by disrupting its strong intermolecular crystal lattice forces before dilution into an aqueous phase.

Table 1: Quantitative Limits for Cosolvent Dilution in Biological Assays

| Solvent | Max Final Concentration (In Vitro) | Max Final Concentration (In Vivo) | Mechanistic Limitation |

| DMSO | < 0.5% (v/v) | < 10% (v/v) | Cellular toxicity, enzyme denaturation[5][6] |

| Ethanol | < 1.0% (v/v) | < 10% (v/v) | Membrane fluidization, protein precipitation |

| Tween 80 | < 0.1% (v/v) | < 5% (v/v) | Micelle-induced membrane disruption |

Protocol: Preparation of a 50 mM DMSO Stock Solution

Self-Validation Check: A successfully prepared stock solution will remain optically clear with no pellet formation upon centrifugation at 10,000 x g for 5 minutes.

-

Equilibration: Allow the vial of 5-Bromo-2,3,4-trimethoxybenzaldehyde to reach room temperature in a desiccator. Opening cold vials causes moisture condensation, which promotes premature precipitation[6].

-

Weighing: Accurately weigh 13.75 mg of the compound (Molecular Weight ≈ 275.10 g/mol ) into a sterile microcentrifuge tube.

-

Primary Solubilization: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) to the vial[6].

-

Agitation: Vortex the mixture vigorously for 2–3 minutes. If microscopic particulates remain, sonicate in a water bath at room temperature for 5–10 minutes[5].

-

Aliquoting: Divide the stock into 50 µL aliquots in sterile, tightly sealed cryovials. Store at -20°C or -80°C to avoid freeze-thaw cycles[5][6].

-

Aqueous Dilution (Critical Step): When preparing the working solution, always add the DMSO stock dropwise into the actively stirring aqueous buffer—never the reverse. Ensure the final DMSO concentration does not exceed 0.5%[6].

Strategy 2: Molecular Encapsulation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

When organic solvents are prohibited (e.g., sensitive in vivo studies or specific cell lines), cyclodextrin complexation is the gold standard[7]. Causality: The lipophilic cavity of HP-β-CD replaces the water molecules that would otherwise form an entropically unfavorable hydration shell around the hydrophobic 5-Bromo-2,3,4-trimethoxybenzaldehyde[7]. By encapsulating the drug, the complex presents a hydrophilic outer surface to the aqueous environment, thermodynamically driving dissolution without altering the drug's covalent structure[8][9].

Step-by-step workflow for HP-β-CD inclusion complex preparation.

Protocol: Cosolvent-Lyophilization Method for HP-β-CD Complexation

Self-Validation Check: The reconstituted lyophilized powder should yield a completely transparent solution in pure water at 10 mg/mL without any visible suspension.

-

Host Preparation: Dissolve HP-β-CD in ultra-pure water to create a 20% (w/v) solution[10].

-

Guest Preparation: Dissolve 5-Bromo-2,3,4-trimethoxybenzaldehyde in a minimal volume of absolute ethanol[11].

-

Complexation: Slowly add the ethanol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 30°C. Target a 1:1 or 1:2 molar ratio of drug to cyclodextrin[10].

-

Equilibration: Stir the mixture in the dark for 24 hours to allow thermodynamic equilibrium of the inclusion complex to be reached[10].

-

Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C[10].

-

Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex powder[11].

Section 3: Troubleshooting Guide

Table 2: Common Solubilization Issues and Resolutions

| Symptom | Root Cause | Scientific Resolution |

| Compound precipitates immediately upon dilution in media. | Localized high concentration during mixing ("solvent shock"). | Add the DMSO stock dropwise to a rapidly stirring vortex of the media. Pre-warm the media to 37°C before addition. |